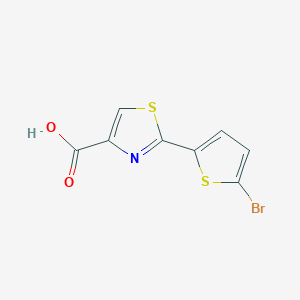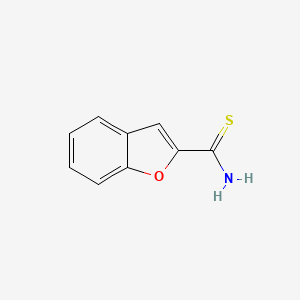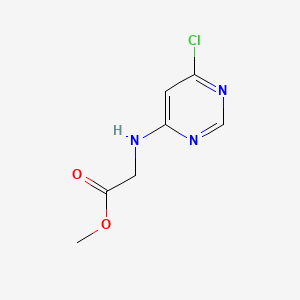
4-(2-Hydrazinylpyrimidin-4-yl)morpholine
Overview
Description
“4-(2-Hydrazinylpyrimidin-4-yl)morpholine” is a chemical compound with the molecular formula C8H13N5O . It is a compound that has potential applications in various fields due to its unique structure .
Synthesis Analysis
The synthesis of “4-(2-Hydrazinylpyrimidin-4-yl)morpholine” involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .Molecular Structure Analysis
The molecular structure of “4-(2-Hydrazinylpyrimidin-4-yl)morpholine” is represented by the InChI code 1S/C8H13N5O/c9-12-8-10-2-1-7 (11-8)13-3-5-14-6-4-13/h1-2H,3-6,9H2, (H,10,11,12) . The molecular weight of the compound is 195.22 g/mol.Physical And Chemical Properties Analysis
“4-(2-Hydrazinylpyrimidin-4-yl)morpholine” is a powder at room temperature . The compound is stable under normal shipping temperatures .Scientific Research Applications
DNA-Dependent Protein Kinase Inhibitors
4-(2-Hydrazinylpyrimidin-4-yl)morpholine derivatives, specifically pyridopyrimidin-4-ones, have shown potent inhibitory activity against DNA-dependent protein kinase (DNA-PK). These compounds are crucial in studying DNA repair mechanisms and potential cancer therapies due to their role in potentiating ionizing radiation-induced cytotoxicity in vitro (Cano et al., 2010).
Antimicrobial Agents
Compounds containing 4-(2-Hydrazinylpyrimidin-4-yl)morpholine have been synthesized with antimicrobial properties. Novel derivatives containing this structure, integrated with heterocycles like pyrazole and pyrimidine, demonstrated significant antimicrobial activity against various bacterial and fungal strains (Desai et al., 2016).
Synthesis of Diverse Bioactive Compounds
The structural versatility of 4-(2-Hydrazinylpyrimidin-4-yl)morpholine allows its incorporation into various bioactive compounds. It has been used in the synthesis of an array of novel pyrimidin-2-amines, which are significant in medicinal chemistry due to their association with various biological activities, such as adenosine receptor antagonism and kinase inhibition (Thanusu et al., 2010).
Development of Cancer Therapeutics
This chemical has been employed in the synthesis of novel triazolo-pyrimidine derivatives using copper-catalyzed click chemistry. These derivatives are investigated for their potential as anticancer, antibacterial, antifungal, and antimalarial agents (Sitapara et al., 2022).
Antitumor Activity
Morpholine derivatives, including those with the 4-(2-Hydrazinylpyrimidin-4-yl)morpholine moiety, have been synthesized and evaluated for their antitumor activity. These compounds have shown promising results in inhibiting tumor cell lines, highlighting their potential in developing new anticancer drugs (Gomha et al., 2018).
properties
IUPAC Name |
(4-morpholin-4-ylpyrimidin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O/c9-12-8-10-2-1-7(11-8)13-3-5-14-6-4-13/h1-2H,3-6,9H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYFMUHVJZVFMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC=C2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-[4-(propan-2-yl)phenyl]-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine](/img/structure/B1372358.png)
![3-[(1-Cyclopropylethyl)amino]propanenitrile](/img/structure/B1372359.png)

![6-Bromo-3-ethyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1372366.png)
